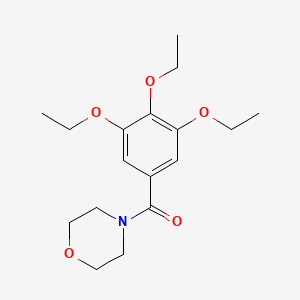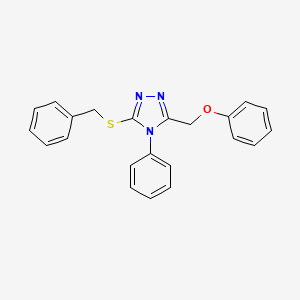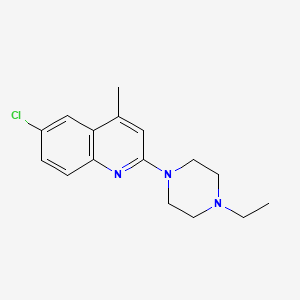
4-(3,4,5-triethoxybenzoyl)morpholine
描述
4-(3,4,5-Triethoxybenzoyl)morpholine is an organic compound that features a morpholine ring bonded to a benzoyl group substituted with three ethoxy groups
作用机制
Target of Action
Compounds with similar structures have been known to target various proteins and enzymes .
Mode of Action
The mode of action involves a nucleophilic attack by the lone pair of electrons on the nitrogen atom in morpholine on the carbonyl carbon atom, resulting in the formation of a tetrahedral intermediate .
Biochemical Pathways
It’s worth noting that compounds with similar structures have shown notable anti-cancer effects by effectively inhibiting various proteins and enzymes .
Result of Action
Compounds with similar structures have shown notable anti-cancer effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4,5-triethoxybenzoyl)morpholine typically involves the reaction of 3,4,5-triethoxybenzoyl chloride with morpholine. This reaction is carried out in the presence of a base such as sodium hydroxide (NaOH) to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:
3,4,5-triethoxybenzoyl chloride+morpholine→this compound+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
4-(3,4,5-Triethoxybenzoyl)morpholine can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzoyl group can be reduced to a benzyl group under appropriate conditions.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the ethoxy groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethoxy groups can yield 3,4,5-tricarboxybenzoylmorpholine, while reduction of the benzoyl group can produce 4-(3,4,5-triethoxybenzyl)morpholine.
科学研究应用
4-(3,4,5-Triethoxybenzoyl)morpholine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
相似化合物的比较
Similar Compounds
4-(3,4,5-Trimethoxybenzoyl)morpholine: Similar structure but with methoxy groups instead of ethoxy groups.
4-(3,4,5-Trifluorobenzoyl)morpholine: Contains fluorine atoms instead of ethoxy groups.
4-(3,4,5-Trichlorobenzoyl)morpholine: Contains chlorine atoms instead of ethoxy groups.
Uniqueness
4-(3,4,5-Triethoxybenzoyl)morpholine is unique due to the presence of ethoxy groups, which can influence its chemical reactivity and biological activity. The ethoxy groups can provide different steric and electronic effects compared to methoxy, fluoro, or chloro groups, potentially leading to distinct properties and applications.
属性
IUPAC Name |
morpholin-4-yl-(3,4,5-triethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO5/c1-4-21-14-11-13(17(19)18-7-9-20-10-8-18)12-15(22-5-2)16(14)23-6-3/h11-12H,4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAHVNGBESLDQHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60982095 | |
| Record name | (Morpholin-4-yl)(3,4,5-triethoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60982095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64038-95-5 | |
| Record name | Morpholine, 4-(3,4,5-triethoxybenzoyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064038955 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Morpholin-4-yl)(3,4,5-triethoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60982095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[(4-chlorophenyl)acetyl]amino}-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B3469533.png)
![2-(2-chlorophenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B3469542.png)
![N-{4-[4-(1-azepanylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-thiophenecarboxamide](/img/structure/B3469545.png)

![3-[(QUINAZOLIN-4-YL)AMINO]PHENYL 3,4,5-TRIMETHOXYBENZOATE](/img/structure/B3469551.png)
![N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-2-(2,3,6-trimethylphenoxy)acetamide](/img/structure/B3469568.png)
![4-{[3-ethoxy-4-(1-naphthylmethoxy)phenyl]carbonothioyl}morpholine](/img/structure/B3469571.png)
![N-(5-methyl-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B3469578.png)

![ethyl 2-({[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B3469601.png)
![2,2'-[(4-methoxyphenyl)imino]bis[1-(4-methoxyphenyl)ethanone]](/img/structure/B3469611.png)

![3-{[2-(2-furoylamino)-3-(4-methoxyphenyl)acryloyl]amino}benzoic acid](/img/structure/B3469624.png)
![N-{[1-(3,4-dimethoxyphenyl)cyclohexyl]methyl}benzamide](/img/structure/B3469627.png)
